![molecular formula C18H20N6O3 B2813057 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-methoxyphenyl)urea CAS No. 950473-04-8](/img/structure/B2813057.png)
3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-methoxyphenyl)urea
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Overview
Description
3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-methoxyphenyl)urea is a complex organic compound that features a tetrazole ring, an ethoxyphenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-methoxyphenyl)urea typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-ethoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Attachment of the Tetrazole Ring to the Urea Backbone: This step involves the reaction of the tetrazole derivative with an isocyanate derivative to form the urea linkage.
Final Assembly: The final compound is obtained by reacting the intermediate with 2-methoxyphenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-methoxyphenyl)urea has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea
- 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(2-hydroxyphenyl)urea
- 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(2-chlorophenyl)urea
Uniqueness
3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-methoxyphenyl)urea is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the tetrazole ring provides a versatile scaffold for further modification and application in various fields.
Biological Activity
3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-methoxyphenyl)urea is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates a tetrazole ring, which is known for enhancing bioactivity and solubility, along with a urea moiety that may play a crucial role in its pharmacological effects.
Structure and Properties
The structural composition of the compound includes:
- Tetrazole Ring : Enhances biological activity.
- Ethoxyphenyl Group : May influence lipophilicity and receptor interactions.
- Methoxyphenyl Urea Moiety : Potentially involved in enzyme inhibition or receptor binding.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies. The following sections detail its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with tetrazole groups often exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentrations (MICs) : The compound's MIC values against various bacterial strains were reported to range from 8 to 256 µg/mL, showcasing moderate to strong antibacterial effects compared to standard antibiotics like ciprofloxacin .
Bacterial Strain | MIC (µg/mL) | Comparison |
---|---|---|
Staphylococcus aureus | 16 | Ciprofloxacin (32) |
Escherichia coli | 64 | Ciprofloxacin (32) |
Pseudomonas aeruginosa | 128 | Ciprofloxacin (64) |
Anti-inflammatory Activity
The compound has demonstrated potential anti-inflammatory effects in vitro. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in cultured cells. This suggests a mechanism where the compound modulates inflammatory pathways, possibly through inhibition of specific signaling molecules.
Anticancer Activity
Preliminary studies indicate that this compound may possess anticancer properties:
- Cell Line Studies : The compound has been tested against various cancer cell lines, showing cytotoxic effects with IC50 values ranging from 10 to 30 µM. Notably, it exhibited higher efficacy against breast cancer cell lines compared to others .
The exact mechanism of action for this compound remains under investigation; however, it is hypothesized that the tetrazole ring may mimic certain biological molecules, allowing it to interfere with critical biochemical pathways. This interference could involve:
- Enzyme Inhibition : Binding to active sites of enzymes involved in inflammation or cancer progression.
- Receptor Modulation : Interacting with receptors that mediate cellular responses to growth factors or inflammatory signals.
Case Studies
Several studies have focused on the biological evaluation of similar compounds:
- Tetrazole Derivatives : A study on tetrazole derivatives revealed that modifications on the phenyl rings significantly influenced their antimicrobial and anticancer activities. Compounds with para-substituted groups generally exhibited better activity than those with ortho or meta substitutions .
- Comparative Analysis : A comparative analysis of various tetrazole-containing compounds showed that those with additional functional groups (like methoxy or ethoxy) often displayed enhanced solubility and bioactivity profiles compared to their simpler counterparts .
Properties
IUPAC Name |
1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-3-27-14-10-8-13(9-11-14)24-17(21-22-23-24)12-19-18(25)20-15-6-4-5-7-16(15)26-2/h4-11H,3,12H2,1-2H3,(H2,19,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZTVMLHLSRVAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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